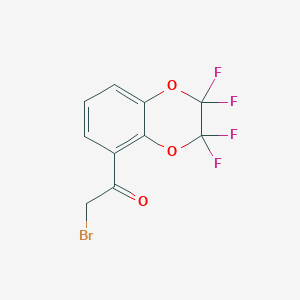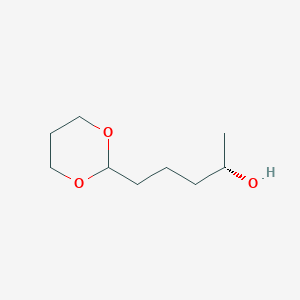
(4S)-1-(1,3-Dioxan-2-yl)pentan-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4S)-1-(1,3-Dioxan-2-yl)pentan-4-ol is an organic compound characterized by the presence of a dioxane ring and a pentanol chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-1-(1,3-Dioxan-2-yl)pentan-4-ol typically involves the formation of the dioxane ring followed by the introduction of the pentanol chain. One common method includes the reaction of a suitable diol with an aldehyde or ketone under acidic conditions to form the dioxane ring. The subsequent steps involve the addition of a pentanol chain through various organic reactions such as nucleophilic substitution or addition reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
化学反应分析
Types of Reactions
(4S)-1-(1,3-Dioxan-2-yl)pentan-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the pentanol chain can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons.
科学研究应用
(4S)-1-(1,3-Dioxan-2-yl)pentan-4-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of (4S)-1-(1,3-Dioxan-2-yl)pentan-4-ol involves its interaction with specific molecular targets and pathways. The dioxane ring and pentanol chain can interact with enzymes or receptors, influencing various biochemical processes. The exact mechanism depends on the specific application and the biological system involved.
相似化合物的比较
Similar Compounds
(4S)-1-(1,3-Dioxan-2-yl)butan-4-ol: Similar structure but with a shorter carbon chain.
(4S)-1-(1,3-Dioxan-2-yl)hexan-4-ol: Similar structure but with a longer carbon chain.
(4S)-1-(1,3-Dioxan-2-yl)pentan-3-ol: Similar structure but with the hydroxyl group at a different position.
Uniqueness
(4S)-1-(1,3-Dioxan-2-yl)pentan-4-ol is unique due to its specific structural configuration, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications in research and industry.
属性
分子式 |
C9H18O3 |
|---|---|
分子量 |
174.24 g/mol |
IUPAC 名称 |
(2S)-5-(1,3-dioxan-2-yl)pentan-2-ol |
InChI |
InChI=1S/C9H18O3/c1-8(10)4-2-5-9-11-6-3-7-12-9/h8-10H,2-7H2,1H3/t8-/m0/s1 |
InChI 键 |
MGGAEDZECIJIIH-QMMMGPOBSA-N |
手性 SMILES |
C[C@@H](CCCC1OCCCO1)O |
规范 SMILES |
CC(CCCC1OCCCO1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]sulfanyl-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13435128.png)

![(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ylcarbonyl Darunavir](/img/structure/B13435146.png)
![Tert-butyl3-[(1-aminocyclopropyl)methyl]azetidine-1-carboxylate](/img/structure/B13435149.png)
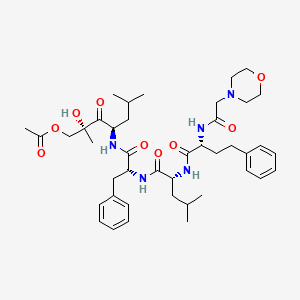
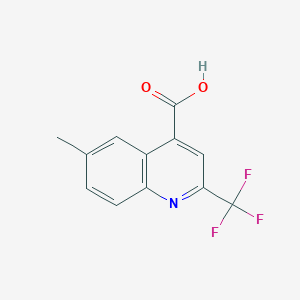
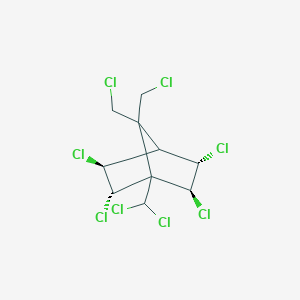
![potassium;[(E)-[2-(1H-indol-2-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate](/img/structure/B13435171.png)
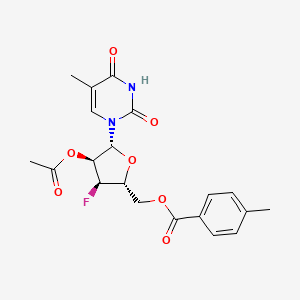
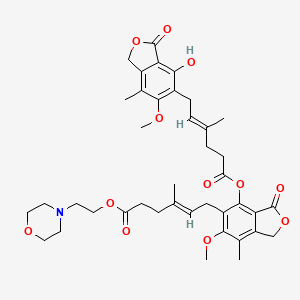
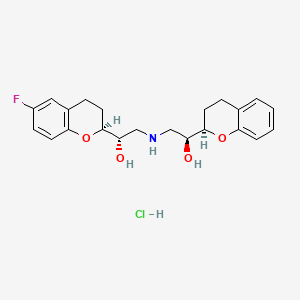
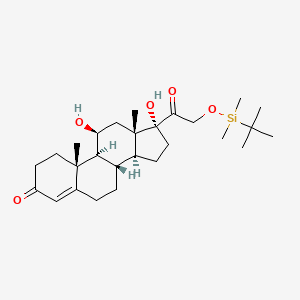
![(2S)-1-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13435199.png)
